molecular formula C21H22N2O B10985443 (1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone

(1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone

Cat. No.: B10985443
M. Wt: 318.4 g/mol
InChI Key: KOIDRZWNFCJOGR-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a phenylpiperidine moiety attached to the methanone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring followed by the introduction of the methyl group at the nitrogen atom. The phenylpiperidine moiety is then attached through a series of condensation reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the indole or piperidine rings, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

(1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating neurological disorders or as an analgesic.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The phenylpiperidine moiety may enhance binding affinity and selectivity, leading to specific biological effects. Pathways involved in its action may include signal transduction, neurotransmitter release, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-indol-3-yl)(4-phenylpiperidin-1-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.

    (1-methyl-1H-indol-5-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group on the piperidine ring.

    (1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.

Uniqueness

The uniqueness of (1-methyl-1H-indol-5-yl)(4-phenylpiperidin-1-yl)methanone lies in its specific substitution pattern and the combination of the indole and phenylpiperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

(1-methylindol-5-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H22N2O/c1-22-12-9-18-15-19(7-8-20(18)22)21(24)23-13-10-17(11-14-23)16-5-3-2-4-6-16/h2-9,12,15,17H,10-11,13-14H2,1H3

InChI Key

KOIDRZWNFCJOGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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